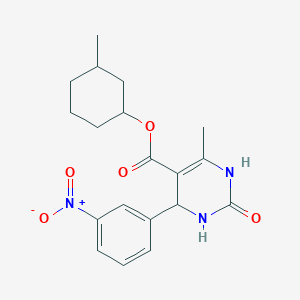![molecular formula C19H31NO B4935594 1-[5-(mesityloxy)pentyl]piperidine](/img/structure/B4935594.png)
1-[5-(mesityloxy)pentyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(mesityloxy)pentyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research as a tool compound to study the biochemical and physiological effects of its mechanism of action.
Wirkmechanismus
The mechanism of action of 1-[5-(mesityloxy)pentyl]piperidine involves its interaction with the nicotinic and muscarinic acetylcholine receptors. The compound acts as an agonist or antagonist depending on the specific receptor subtype and the concentration of the compound. The binding of the compound to the receptor causes a conformational change that leads to the opening or closing of the ion channel, which in turn affects the transmission of nerve impulses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[5-(mesityloxy)pentyl]piperidine depend on the specific receptor subtype and the concentration of the compound. The compound has been shown to affect various physiological processes such as neurotransmission, muscle contraction, and cardiovascular function. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[5-(mesityloxy)pentyl]piperidine in lab experiments include its high potency and selectivity for specific receptor subtypes, as well as its well-established synthesis method. However, the limitations of using the compound include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
For research on 1-[5-(mesityloxy)pentyl]piperidine include the development of more potent and selective compounds for specific receptor subtypes, as well as the investigation of its potential therapeutic applications in the treatment of neurological disorders. Other areas of research could include the study of the compound's effects on other physiological processes such as immune function and inflammation.
Synthesemethoden
The synthesis of 1-[5-(mesityloxy)pentyl]piperidine involves the reaction of 1-piperidinyl-1-pentanol with mesityl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or toluene, and the product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[5-(mesityloxy)pentyl]piperidine is widely used in scientific research as a tool compound to study the biochemical and physiological effects of its mechanism of action. It is commonly used as a ligand for the nicotinic acetylcholine receptor, which is a type of ion channel that is involved in the transmission of nerve impulses. The compound is also used as a modulator of the muscarinic acetylcholine receptor, which is a type of G protein-coupled receptor that is involved in the regulation of various physiological processes.
Eigenschaften
IUPAC Name |
1-[5-(2,4,6-trimethylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-16-14-17(2)19(18(3)15-16)21-13-9-5-8-12-20-10-6-4-7-11-20/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTLASQTAJLLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,4,6-Trimethylphenoxy)pentyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-butoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4935513.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![7-(3-chlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4935530.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)

![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935547.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methylpropanamide](/img/structure/B4935576.png)
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)
![cyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4935590.png)

![sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate](/img/structure/B4935606.png)